Cuprous chloride

Catalog No.
S1492344
CAS No.
7758-89-6
M.F
ClCu
M. Wt
99.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuprous chloride

CAS Number

7758-89-6

Product Name

Cuprous chloride

IUPAC Name

copper(1+);chloride

Molecular Formula

ClCu

Molecular Weight

99.00 g/mol

InChI

InChI=1S/ClH.Cu/h1H;/q;+1/p-1

InChI Key

OXBLHERUFWYNTN-UHFFFAOYSA-M

SMILES

Cl[Cu]

Synonyms

copper (+1) chloride, copper(I) chloride, cuprous chloride, cuprous chloride, 63Cu,1-(37)Cl-labeled, cuprous chloride, 65Cu,1-(35)Cl-labeled, cuprous chloride, 65Cu,1-(37)Cl-labeled

Canonical SMILES

[Cl-].[Cu+]

The exact mass of the compound Copper(I) chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cuprous chloride (CuCl) is a copper(I) halide that serves as a critical catalyst and precursor in numerous organic and industrial syntheses. Its utility is fundamentally tied to the copper center's +1 oxidation state, which facilitates distinct reactivity compared to its copper(II) counterpart, cupric chloride (CuCl2). As a white to off-white solid, CuCl is sparingly soluble in water but dissolves in the presence of chloride ions or in specific organic solvents like acetonitrile to form active complexes. This behavior is central to its role in key transformations such as the Sandmeyer reaction for aryl halide synthesis, Atom Transfer Radical Polymerization (ATRP), and Sonogashira couplings, where the precise copper(I) species is essential for catalytic turnover.

Substituting cuprous chloride (CuCl) with cupric chloride (CuCl2) or other copper salts based on apparent elemental similarity can lead to process failure. The primary differentiator is the oxidation state: Cu(I) in cuprous chloride versus Cu(II) in cupric chloride. This dictates their function; CuCl typically acts as a catalyst or nucleophilic reagent, while CuCl2 is primarily an oxidant or Lewis acid. For instance, in ATRP, the Cu(I) species is the activator, and starting with Cu(II) requires an additional reducing agent to generate the active catalyst in situ, complicating the process. Furthermore, their solubility profiles differ significantly; CuCl dissolves in acetonitrile to form catalytically active complexes, whereas CuCl2 is highly soluble in water and alcohols but may not be suitable for anhydrous organic reaction systems. Using CuCl2 where CuCl is specified can result in failed reactions, unwanted side products, or significantly lower yields.

Superior Catalytic Efficiency in Sandmeyer-Type Reactions Compared to Other Copper Salts

In a comparative study of copper catalysts for a Sandmeyer-type N-arylation of 1,2,3-triazole, cuprous chloride (CuCl) provided a significantly higher yield than other common copper salts. The reaction using CuCl as the catalyst resulted in an isolated product yield of 31%, compared to 26% for cuprous iodide (CuI), 23% for cuprous bromide (CuBr), and only 13% for copper(II) oxide (CuO) under identical conditions. Furthermore, optimization of the solvent to methanol with CuCl dramatically increased the yield to 73%.

Evidence DimensionIsolated Product Yield
Target Compound Data31% (in EtCN), 73% (in MeOH)
Comparator Or BaselineCuI (26%), CuBr (23%), CuO (13%)
Quantified Difference19% to 138% higher yield than other copper salts in EtCN.
ConditionsSandmeyer-type reaction of p-toluidine with 1,2,3-triazole in ethyl cyanide (EtCN) or methanol (MeOH) solvent at 50 °C.

For processes involving Sandmeyer or related diazotization-substitution reactions, selecting CuCl over other copper salts can directly translate to a substantial increase in product yield and process efficiency.

Enhanced Processability: High Solubility in Acetonitrile for Homogeneous Catalysis

Cuprous chloride exhibits significant solubility in aqueous acetonitrile solutions, a property not shared by many other simple salts, which is critical for liquid-phase industrial processes. Experimental data shows that in a 50% v/v acetonitrile-water mixture, solutions containing up to 50 g/L of copper(I) can be prepared from CuCl. In contrast, the solubility of CuCl in water alone is extremely low (0.047 g/100 mL at 20°C), and while cupric chloride (CuCl2) is water-soluble, it is the specific Cu(I)-acetonitrile complex that is often desired for catalysis. This high solubility allows for the preparation of concentrated, homogeneous catalyst solutions, which is essential for reproducibility and scalability in processes like leaching and electrolysis.

Evidence DimensionSolubility in 50% v/v Acetonitrile/Water
Target Compound DataUp to 50 g/L (as Cu(I))
Comparator Or BaselineCuCl in water: ~0.47 g/L
Quantified Difference>100-fold increase in solubility compared to water alone.
ConditionsAqueous acetonitrile solution (50% v/v) at pH 1-2 and 25°C.

For applications requiring a high concentration of soluble Cu(I) in a mixed aqueous/organic medium, procuring pre-formed CuCl is essential, as achieving this concentration with other copper salts or in different solvents is not feasible.

Distinct Kinetic Profile in Atom Transfer Radical Polymerization (ATRP) vs. CuBr

The choice of halide on the copper(I) catalyst directly impacts the kinetics of Atom Transfer Radical Polymerization (ATRP). For the polymerization of styrene initiated by 1-phenylethyl chloride (1-PECl), the CuCl-based system exhibits an enthalpy of equilibrium (ΔH°eq) of 6.3 kcal/mol. This is higher than the 4.8 kcal/mol observed for the analogous system using 1-phenylethyl bromide (1-PEBr) and cuprous bromide (CuBr). This thermodynamic difference affects the equilibrium between active and dormant species, influencing the overall polymerization rate and control. The rate of polymerization shows a first-order dependence on the concentration of the CuCl catalyst, demonstrating predictable kinetic behavior essential for designing controlled polymerization processes.

Evidence DimensionEnthalpy of Equilibrium (ΔH°eq) in Styrene ATRP
Target Compound Data6.3 kcal/mol (with 1-PECl initiator)
Comparator Or BaselineCuBr: 4.8 kcal/mol (with 1-PEBr initiator)
Quantified Difference31% higher enthalpy of equilibrium compared to the CuBr system.
ConditionsHomogeneous ATRP of styrene in diphenyl ether solution.

This demonstrates that CuCl and CuBr are not interchangeable in ATRP; the choice of halide is a critical parameter for controlling polymerization kinetics and must be matched to the alkyl halide initiator to achieve desired polymer characteristics.

High-Yield Aryl Chloride Synthesis via Sandmeyer Reaction

For the synthesis of aryl chlorides from diazonium salts, where maximizing yield is a primary objective. The evidence shows that CuCl can provide significantly higher product yields compared to other copper salts like CuBr, CuI, or CuO, making it the preferred catalyst for this specific transformation.

Controlled Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

In ATRP processes utilizing alkyl chloride initiators, CuCl is the required catalytic component. Its specific kinetic and thermodynamic profile, which differs from CuBr, is essential for achieving controlled polymerization and predictable molecular weights. Procuring CuCl is necessary when the protocol specifies a chloride-based initiator/catalyst system.

Homogeneous Catalysis in Acetonitrile or Mixed-Solvent Systems

For catalytic processes requiring a high concentration of a soluble copper(I) source in organic or mixed aqueous-organic media. The unique high solubility of CuCl in solvents like acetonitrile enables the formulation of stable, concentrated catalyst solutions that are critical for scalable and reproducible manufacturing and synthesis protocols.

Precursor for Copper Oxychloride Fungicide Production

As the primary raw material for the industrial synthesis of the fungicide copper oxychloride. The manufacturing process specifically involves the air-oxidation of an aqueous cuprous chloride solution, making high-purity CuCl a direct and essential precursor for this large-scale application.

Physical Description

Dry Powder; Liquid
White solid; Turns green on exposure to moist air, and blue to brown on exposure to light; [Merck Index] Insoluble in water (0.1 g/L); [Ullmann] Grey-tan to light green odorless powder; [Reference #2]

Hydrogen Bond Acceptor Count

1

Exact Mass

97.898450 g/mol

Monoisotopic Mass

97.898450 g/mol

Heavy Atom Count

2

UNII

C955P95064

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7758-89-6

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Copper(I) chloride

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Organic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Copper chloride (CuCl): ACTIVE

Dates

Last modified: 08-15-2023

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